N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the triazole ring, followed by the introduction of the pyrimidine and piperidine rings. The final step involves the formation of the carboxamide group.
Triazole Ring Formation: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes under acidic conditions.
Pyrimidine Ring Introduction: The pyrimidine ring is typically introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the triazole intermediate.
Piperidine Ring Formation: The piperidine ring is formed through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Carboxamide Group Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, resulting in the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole and methoxybenzyl structure but differs in the presence of a quinoline ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound contains an indole ring and is used for its anti-inflammatory properties.
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-29-16-7-5-14(6-8-16)12-17-23-19(26-25-17)24-18(28)15-4-2-11-27(13-15)20-21-9-3-10-22-20/h3,5-10,15H,2,4,11-13H2,1H3,(H2,23,24,25,26,28) |
InChI Key |
TXGLSVNNKBIXFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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